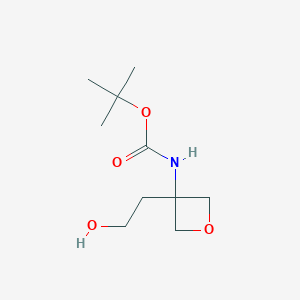
3-Amino-N-hydroxypropanamide hydrochloride
Übersicht
Beschreibung
3-Amino-N-hydroxypropanamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2O2 and a molecular weight of 140.57 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Amino-N-hydroxypropanamide hydrochloride consists of 3 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Anti-Virulence Agents for H. pylori Infections
A novel series of aniline-containing hydroxamic acids, including 3-(3,5-dichlorophenylamino)N-hydroxypropanamide, were designed and evaluated as anti-virulence agents for treating gastritis and gastric ulcer caused by Helicobacter pylori. These compounds demonstrated potent urease inhibition and significantly reduced gastritis development, with eradication rates of H. pylori reaching up to 100% in some cases. This study suggests these compounds as promising candidates for the treatment of H. pylori-caused gastritis and gastric ulcer, warranting further investigation (Liu et al., 2018).
Acrylamide Formation and Reduction
Research on 3-Aminopropionamide (3-APA), a close derivative, has shown it to be a transient intermediate in acrylamide (AA) formation during the thermal degradation of asparagine. 3-APA may also be formed in foods by enzymatic decarboxylation of asparagine. This compound is highlighted as a potent precursor in acrylamide formation, pointing towards its significance in understanding and potentially mitigating acrylamide presence in cooked foods (Granvogl et al., 2004).
Building Blocks for Chiral Monomer Synthesis
Derivatives of amino acids, including those related to 3-Amino-N-hydroxypropanamide hydrochloride, have been utilized in the synthesis of chiral monomers. One such derivative, synthesized from L-glutamic acid and L-alanine, served as a precursor for a AABB-type stereoregular polyamide, demonstrating the compound's potential in polymer chemistry and material science (Gómez et al., 2003).
Antimalarial Activity
A new class of compounds, 3-Hydroxypropanamidines, which share structural similarities with 3-Amino-N-hydroxypropanamide hydrochloride, exhibited potent antiplasmodial activity. The most active compound showed nanomolar inhibition of both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum, along with low cytotoxicity in human cells and significant in vivo activity, indicating a promising avenue for antimalarial drug development (Knaab et al., 2021).
Synthesis of Amino Acid Derivatives for Anticancer Agents
Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, showcasing the potential of compounds related to 3-Amino-N-hydroxypropanamide hydrochloride in designing new anticancer agents. Some compounds demonstrated promising cytotoxicity in ovarian and oral cancers, highlighting the therapeutic potential of these derivatives (Kumar et al., 2009).
Eigenschaften
IUPAC Name |
3-amino-N-hydroxypropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-2-1-3(6)5-7;/h7H,1-2,4H2,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCOWGRTZAOTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-hydroxypropanamide hydrochloride | |
CAS RN |
88872-31-5 | |
| Record name | 3-amino-N-hydroxypropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)

![2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride](/img/structure/B1377610.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1377612.png)





![6-Oxa-3-azabicyclo[3.1.1]heptane tosylate](/img/structure/B1377624.png)